2-Ethoxy-1-cyclopentene-1-carboxylic Acid
Description
Structure
3D Structure
Properties
CAS No. |
825-42-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-ethoxycyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-2-11-7-5-3-4-6(7)8(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
XGOLWVHKSRCBIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(CCC1)C(=O)O |
Origin of Product |
United States |
Comprehensive Mechanistic Studies of 2 Ethoxy 1 Cyclopentene 1 Carboxylic Acid Reactivity
Protolytic Cleavage of the Enol Ether Moiety
The hydrolysis of the enol ether function in 2-Ethoxy-1-cyclopentene-1-carboxylic Acid to yield cyclopentanone (B42830) is a facile process catalyzed by acids. researchgate.net This transformation is of significant interest due to the high reactivity of the vinyl ether group under acidic conditions. The presence of the carboxylic acid group in the molecule introduces complexities that have been the subject of detailed investigation.
Kinetics and Catalytic Coefficients of the Hydrolysis Reaction
The hydrolysis of this compound follows pseudo-first-order kinetics under conditions of constant acid concentration. The observed rate constant is a composite of contributions from catalysis by the hydronium ion and any general acids present in the solution.
The catalytic coefficients for the hydrolysis of this compound by various acid catalysts have been determined experimentally. These coefficients quantify the efficiency of each acid in promoting the hydrolysis reaction. While the specific values from the primary literature are not detailed here, a representative dataset illustrating the catalytic efficiencies of different carboxylic acids is presented below.
Interactive Data Table: Catalytic Coefficients for the Hydrolysis of this compound
| Catalyzing Acid | pKa | Catalytic Coefficient (k_HA, M⁻¹sec⁻¹) |
| Acetic Acid | 4.76 | Illustrative value: 0.05 |
| Formic Acid | 3.75 | Illustrative value: 0.20 |
| Chloroacetic Acid | 2.87 | Illustrative value: 1.50 |
| Dichloroacetic Acid | 1.29 | Illustrative value: 10.0 |
| Note: The catalytic coefficients presented are illustrative to demonstrate the trend of increasing catalytic efficiency with increasing acid strength. Actual experimental values were not available in the provided search results. |
General Acid Catalysis: Experimental Evidence and Brønsted Correlations
The hydrolysis of this compound exhibits general acid catalysis. researchgate.net This is evidenced by the linear dependence of the observed rate constant on the concentration of the undissociated acid in buffer solutions. This observation is crucial as it indicates that the proton transfer from the general acid to the substrate is part of the rate-determining step of the reaction.
A Brønsted plot, which correlates the logarithm of the catalytic coefficients (log k_HA) with the pKa of the catalyzing acids, provides further insight into the mechanism. For the hydrolysis of many vinyl ethers, a linear Brønsted relationship is observed with a Brønsted coefficient (α) typically between 0.5 and 0.9. This value reflects the extent of proton transfer in the transition state. A higher α value suggests a more product-like transition state, with a significant degree of proton transfer from the catalyst to the substrate.
Elucidation of Rate-Determining Steps and Proton Transfer Mechanisms
The collective evidence from kinetics, general acid catalysis, and solvent isotope effects points towards a well-defined mechanism for the hydrolysis of this compound. The rate-determining step is the transfer of a proton from a catalyzing acid (hydronium ion or a general acid) to the β-carbon of the enol ether double bond. researchgate.net This protonation event leads to the formation of a resonance-stabilized carboxonium ion intermediate.
Comparative Analysis of Structural Effects on Reactivity in Vinyl Ether and Acetal (B89532) Hydrolysis
The reactivity of vinyl ethers in acid-catalyzed hydrolysis is significantly greater than that of structurally related acetals. This difference in reactivity can be attributed to the nature of the intermediates formed in the rate-determining step.
In vinyl ether hydrolysis, the protonation of the double bond leads to a relatively stable carboxonium ion intermediate, where the positive charge is stabilized by resonance with the adjacent oxygen atom. In contrast, the hydrolysis of acetals proceeds through the formation of a less stable oxocarbenium ion upon the departure of an alcohol moiety. The higher energy of this intermediate results in a slower reaction rate for acetal hydrolysis compared to vinyl ether hydrolysis under similar conditions.
Furthermore, the electronic effects of substituents on the vinyl ether or acetal structure can have a profound impact on the hydrolysis rates. Electron-donating groups attached to the double bond of a vinyl ether can stabilize the developing positive charge in the transition state, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups tend to destabilize the transition state and slow down the reaction. nih.gov
Role of Acid-Anion Equilibria in Reaction Rate Analysis
In the specific case of this compound, the presence of the carboxylic acid group introduces an additional equilibrium that must be considered in the kinetic analysis. The carboxylic acid can exist in its protonated (inactive as an intramolecular catalyst) and deprotonated (carboxylate anion) forms. The position of this equilibrium is dependent on the pH of the solution.
Reactivity under Radical-Initiated Conditions
The vinyl ether moiety within this compound is susceptible to transformations under radical-initiated conditions, particularly involving sulfur-centered radicals. These reactions are significant as they can alter the stereochemistry and connectivity of the molecule.
Thiyl radicals (RS•), readily generated from thiols (RSH) via photolysis, thermolysis, or using a radical initiator like azobisisobutyronitrile (AIBN), are key intermediates in the transformation of vinyl ethers. wikipedia.org The primary pathway involves the addition of the thiyl radical to the carbon-carbon double bond of the vinyl ether. This addition is typically not regioselective for simple vinyl ethers but is influenced by the stability of the resulting carbon-centered radical intermediate.
The mechanism proceeds via a radical chain process:
Initiation: A radical initiator generates an initial radical, which then abstracts a hydrogen atom from a thiol (RSH) to form a thiyl radical (RS•).
Propagation: The thiyl radical adds to the double bond of the vinyl ether. In the case of this compound, the addition would occur at either C1 or C2 of the cyclopentene (B43876) ring, forming a β-thioalkyl radical intermediate. The radical will preferentially form on the carbon atom that provides greater stabilization. The presence of the carboxylic acid and ethoxy group influences the electron density of the double bond and the stability of the radical intermediate.
Chain Transfer: The resulting carbon-centered radical can then abstract a hydrogen atom from another thiol molecule, yielding an addition product and regenerating a thiyl radical, which continues the chain. nih.gov
Alternatively, the intermediate radical can undergo other reactions, such as cyclization or, significantly, fragmentation. The addition of thiyl radicals to double bonds is a reversible process. acs.org The fragmentation of the β-thioalkyl radical intermediate back to the starting vinyl ether and the thiyl radical is a crucial step that enables geometric isomerization.
The reversible nature of thiyl radical addition is the fundamental basis for the catalyzed cis-trans isomerization of double bonds, including the vinyl ether system in molecules analogous to this compound. researchgate.netnih.gov While the cyclopentene ring restricts the double bond to a cis (or Z) configuration, this principle is highly relevant to acyclic vinyl ethers and other unsaturated systems.
The isomerization mechanism is as follows:
A thiyl radical adds to the cis isomer of a vinyl ether, forming a carbon-centered radical intermediate.
Rotation occurs around the former carbon-carbon double bond, which is now a single bond in the radical intermediate.
The intermediate radical then undergoes β-scission, eliminating the thiyl radical. This elimination can result in the formation of either the original cis isomer or the more thermodynamically stable trans isomer. researchgate.net
This process leads to a thermodynamic equilibrium mixture of the cis and trans isomers. The efficiency of the isomerization is dependent on the concentration of the thiyl radicals and the relative stability of the geometric isomers. nih.govrsc.org Studies on various elastomers containing double bonds have demonstrated that different thiols can influence the final cis/trans ratio, which is attributed to factors like steric hindrance of the attacking thiyl radical. nih.gov
| Thiol Used with Natural Rubber (NR) | Functionalization Degree | Final Isomer Ratio (cis:trans) |
| Thioacetic Acid (TAA) | 2% | ~50:50 (cis dominant) |
| Thioacetic Acid (TAA) | 3.5% | trans dominant |
| Phenylpropanethiol (PPT) | 5% | cis dominant |
| Thioglycerol (TGL) | 5% | trans dominant |
| 2-Mercaptoethanol (BME) | 5% | ~50:50 |
This interactive table presents data from studies on natural rubber, illustrating how different thiols and functionalization degrees affect the cis/trans isomer equilibrium under thiyl radical-catalyzed conditions. nih.gov
Participation in Concerted and Cascade Rearrangement Reactions
The Claisen rearrangement is a powerful acs.orgacs.org-sigmatropic rearrangement that typically involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. purechemistry.orgorganic-chemistry.orglibretexts.org A modern and mechanistically distinct variant is the cationic Claisen rearrangement, which can be initiated from vinyl ether systems through the formation of vinyl carbocation intermediates. acs.orgnih.gov This charge-accelerated rearrangement often proceeds at significantly lower temperatures than the classical thermal process. nih.gov
The general pathway is as follows:
Formation of a Vinyl Cation: A vinyl ether, such as this compound, can be a precursor to a key intermediate. While the direct protonation of the vinyl ether can be challenging, related substrates like vinyl tosylates can be ionized, often with the aid of a Lewis acid or main-group catalyst, to generate a vinyl carbocation. acs.orgnih.gov
Trapping by an Allyl Ether: The highly electrophilic vinyl carbocation is then trapped by a nucleophile, such as an allyl ether. This step forms an oxonium ion intermediate which is poised for rearrangement.
acs.orgacs.org-Sigmatropic Rearrangement: The intermediate undergoes a charge-accelerated acs.orgacs.org-sigmatropic (Claisen) rearrangement. organic-chemistry.org
Product Formation: Subsequent loss of a group (e.g., a silyl (B83357) group in catalyzed systems) yields the final product, which is a sterically hindered carbonyl compound. nih.gov
Recent studies have utilized commercially available borate (B1201080) salts as catalysts to generate vinyl cations from vinyl tosylates, which are then trapped by silyl allyl ethers to initiate the cascade. acs.orgnih.gov This methodology allows for the construction of complex and sterically hindered carbon-carbon bonds.
| Substrate | Catalyst | Temperature (°C) | Yield (%) |
| Aryl Vinyl Tosylate | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | 80 | 75 |
| Alkyl Vinyl Tosylate | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | 80 | 65 |
| Diaryl Vinyl Tosylate | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | 80 | 81 |
This interactive table summarizes representative yields for the cationic Claisen rearrangement cascade, demonstrating its effectiveness across various substrate classes. nih.gov
Other Characteristic Reactions of the Cyclopentene Carboxylate System
The double bond in this compound is electronically biased, possessing an electron-donating ethoxy group and an electron-withdrawing carboxylic acid group. This electronic configuration makes it an interesting substrate for various cycloaddition reactions, which are powerful tools for ring formation in organic synthesis. libretexts.orgmasterorganicchemistry.com
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). sigmaaldrich.comyoutube.com The reactivity of the this compound system depends on its role:
As a Diene: For the cyclopentene ring to act as a diene, it would require further unsaturation, which is not present in the parent structure.
Cyclic dienophiles, such as derivatives of cyclopentene, are valuable in synthesis as they lead to the formation of bicyclic products, often with high stereocontrol. youtube.com
[2+2] Cycloaddition: Vinyl ethers are well-known to participate in [2+2] cycloaddition reactions to form four-membered cyclobutane (B1203170) rings. researchgate.net Due to the electron-rich nature imparted by the ethoxy group, the double bond in this compound is expected to react readily with electron-poor alkenes (e.g., tetracyanoethylene) or ketenes. researchgate.net These reactions often proceed through a stepwise mechanism involving a dipolar or diradical intermediate, rather than a concerted pathway.
Furthermore, electron-rich alkenes like vinyl ethers can be oxidized electrochemically or photochemically to form radical cations, which can then undergo [2+2] cycloaddition with other alkenes, providing a metal-free route to cyclobutane synthesis. acs.org
Nazarov Cyclization Precursor Analogues
The Nazarov cyclization is a powerful chemical reaction used in organic chemistry to synthesize five-membered rings, specifically cyclopentenones. The reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone, proceeding through a pentadienyl cation intermediate. chemtube3d.comorganic-chemistry.orgillinois.edu While this compound is not itself a divinyl ketone, its structure contains key features—namely a vinyl ether moiety—that are highly relevant to the modern understanding and application of the Nazarov cyclization.
The reactivity of substrates in the Nazarov cyclization is significantly influenced by their substitution patterns. The introduction of an electron-donating group, such as an alkoxy group (as in a vinyl ether), on one of the vinyl fragments can dramatically increase the reaction rate and allow for the use of milder, often catalytic, amounts of Lewis acids. organic-chemistry.orgacs.org This is because the electron-donating group stabilizes the pentadienyl cation intermediate, facilitating its formation and subsequent cyclization. Research on 2-alkoxy-1,4-pentadien-3-ones has demonstrated their enhanced reactivity in Nazarov cyclizations. researchgate.net
For a molecule like this compound to be considered an analogue to a Nazarov precursor, one might envision its conceptual transformation into a suitable divinyl ketone. This could hypothetically involve a reaction at the carboxylic acid group to append the second vinyl unit required for the cyclization. The ethoxy group already present would then serve as the activating, electron-donating substituent.
Furthermore, a key feature of the Nazarov cyclization is the formation of an oxyallyl cation immediately following the electrocyclization step. This intermediate is highly electrophilic and can be "trapped" by various nucleophiles. nih.govnih.govacs.org In a hypothetical Nazarov reaction of a precursor derived from this compound, the carboxylic acid moiety itself could potentially serve as an intramolecular nucleophile. This would lead to an "interrupted" Nazarov reaction, where the oxyallyl cation is trapped before elimination, potentially forming complex bicyclic lactone structures. hawaii.eduresearchgate.net
The table below summarizes research findings on how different substituents on divinyl ketone precursors influence the conditions and outcomes of the Nazarov cyclization, providing context for the potential reactivity of analogues of this compound.
| Substituent Type | Position on Dienone | Effect on Reactivity | Typical Catalyst/Conditions | Research Finding |
| Electron-Donating (e.g., Alkoxy) | α-position | Accelerates cyclization, allows for catalytic conditions. | Catalytic Lewis Acids (e.g., Cu(OTf)₂) | Polarization of the dienone lowers the activation energy for cyclization. acs.org |
| Electron-Withdrawing (e.g., Ester) | β-position | Can facilitate cyclization in polarized systems. | Strong Lewis Acids (e.g., SnCl₄, TMSI) | Requires strong promoters when not paired with a donor group. acs.org |
| Silyl Group (e.g., TMS) | β-position | Directs regioselectivity of elimination step. | Lewis or Brønsted Acids | The silicon group stabilizes a β-carbocation and is eliminated to control double bond placement. organic-chemistry.org |
| Allene (B1206475) | Vinyl fragment | Allows for cyclization to exocyclic double bonds. | Lewis or Brønsted Acids | Steric interactions on the allene can control the direction of ring closure (torquoselectivity). illinois.edu |
Considerations in Polymerization Processes Involving Vinyl Ether Monomers
Vinyl ethers are a class of monomers known for their high reactivity in cationic polymerization. The electron-rich nature of the double bond, conferred by the oxygen atom, makes it highly susceptible to electrophilic attack, leading to rapid polymerization. nih.govnih.gov However, the presence of a carboxylic acid group within the same molecule, as in this compound, introduces significant challenges for conventional cationic polymerization.
The primary issue is the acidic proton of the carboxylic acid. In a typical cationic polymerization initiated by a strong acid, the vinyl ether moiety is protonated to generate a propagating carbocation. If a carboxylic acid is present in the monomer, it can act as a chain transfer agent or a termination agent, preventing the formation of high molecular weight polymers. nih.govrsc.org The vinyl ether group itself is known to be acid-labile and can undergo addition reactions with the carboxylic acid under non-polymerizing conditions. nih.gov
Despite these challenges, modern synthetic methods have been developed to control the cationic polymerization of vinyl ethers, even in the presence of acidic functionalities. One successful approach involves the use of a carefully designed initiating system, typically comprising a carboxylic acid and a Lewis acid co-initiator or activator. acs.orgrsc.org For example, initiating systems based on a carboxylic acid in conjunction with tin tetrabromide (SnBr₄) have been shown to induce living cationic polymerization of vinyl ethers. u-fukui.ac.jp In such systems, the carboxylic acid acts as the initiator, and the Lewis acid activates the C-O bond of the ester formed at the propagating chain end, allowing for controlled monomer insertion. The steric and electronic properties of the carboxylate counter-anion can influence the polymerization rate and the dispersity of the resulting polymer. u-fukui.ac.jp
Another strategy involves reversible addition-fragmentation chain transfer (RAFT) polymerization, which has been adapted for cationic systems. Carboxylic acid-functionalized RAFT agents have been successfully used to mediate the controlled polymerization of vinyl ethers. nih.govu-fukui.ac.jp This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities.
The table below outlines various initiating systems and methods used in the cationic polymerization of vinyl ethers, highlighting approaches that are compatible with or utilize functional groups like carboxylic acids.
| Initiating System / Method | Key Components | Characteristics | Suitability for Functional Monomers |
| Conventional Cationic | Strong Brønsted or Lewis Acids (e.g., BF₃·OEt₂) | Rapid, often uncontrolled polymerization; sensitive to impurities. | Generally unsuitable for monomers with acidic protons like carboxylic acids. |
| Living Cationic | Carboxylic Acid / Lewis Acid (e.g., RCOOH / SnBr₄) | Controlled/living polymerization, narrow molecular weight distributions. | Specifically designed to utilize carboxylic acids as initiators. acs.orgu-fukui.ac.jp |
| Cationic RAFT | Carboxylic RAFT Agent / Lewis Acid | Controlled polymerization with good chain-end fidelity. | Enables synthesis of block copolymers from cationically and radically polymerizable monomers. nih.govu-fukui.ac.jp |
| Organocatalysis | Strong, Confined Brønsted Acids (e.g., IDPi, PCCP) | Metal-free, can provide stereocontrol, tolerant to ambient conditions. | Certain systems show high functional group tolerance. nih.govchemrxiv.org |
| Photocatalysis | Photocatalyst, Chain Transfer Agent | Temporal control using light. | Allows for polymerization under mild conditions. rsc.org |
Given these considerations, if this compound were to be used in a polymerization process, its vinyl ether group would be the polymerizable unit. A polymerization strategy would need to be selected that can tolerate the carboxylic acid functionality, such as a living cationic system initiated by the carboxylic acid itself in the presence of a suitable Lewis acid, or a cationic RAFT polymerization process.
Applications in Advanced Organic Synthesis
Strategic Utility as a Building Block for Introducing Cyclopentene (B43876) and Carboxylate Moieties
There is a lack of documented evidence in the reviewed literature demonstrating the strategic use of 2-Ethoxy-1-cyclopentene-1-carboxylic Acid as a building block to introduce both cyclopentene and carboxylate functionalities into larger, more complex molecular frameworks.
Synthetic Pathways for the Derivatization of this compound to Complex Molecules
Beyond its hydrolysis to cyclopentanone (B42830), specific synthetic pathways for the derivatization of this compound are not well-documented. The available information does not provide examples of its conversion into a variety of complex molecules through further synthetic transformations.
Role as an Intermediate in the Synthesis of Natural Products and Pharmacologically Relevant Structures
No specific instances of this compound serving as a key intermediate in the total synthesis of natural products or in the construction of pharmacologically relevant structures were identified in the researched literature. While related cyclopentene and carboxylic acid structures are common motifs in bioactive molecules, a direct synthetic lineage from this compound is not reported.
Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound
A thorough investigation into the computational and theoretical aspects of this compound reveals a significant gap in publicly accessible scientific literature. Despite the growing interest in computational chemistry for elucidating reaction mechanisms and molecular properties, specific studies focusing on this particular compound appear to be limited or not indexed in readily available academic databases.
Consequently, it is not possible to provide a detailed report on the following topics as they pertain to this compound:
Computational and Theoretical Investigations of 2 Ethoxy 1 Cyclopentene 1 Carboxylic Acid Reactions
Charge Distribution Analysis and Electronic Structure Studies (e.g., CM5 Calculations):Analysis of charge distribution and electronic structure provides insights into a molecule's reactivity. The absence of studies, such as those employing CM5 calculations, means this information is not available for 2-Ethoxy-1-cyclopentene-1-carboxylic acid.
While computational studies exist for structurally similar compounds, extrapolating this data to this compound would not meet the standards of scientific accuracy. The specific arrangement of the ethoxy and carboxylic acid groups on the cyclopentene (B43876) ring will uniquely influence its electronic properties and reactivity, necessitating a dedicated computational study.
Advanced Spectroscopic Techniques for Mechanistic and Product Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of reaction products derived from "2-Ethoxy-1-cyclopentene-1-carboxylic Acid."
In a typical ¹H NMR spectrum of a derivative of "this compound," specific resonances can be assigned to the various protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key parameters for structural assignment. For instance, the protons of the ethoxy group would typically appear as a triplet and a quartet due to spin-spin coupling. oxinst.com The protons on the cyclopentene (B43876) ring would exhibit complex splitting patterns depending on their chemical environment and neighboring protons.
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid, the sp² carbons of the double bond, the sp³ carbons of the cyclopentene ring, and the ethoxy group carbons all appear in characteristic regions of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further aiding in the complete and unambiguous structural assignment of reaction products. researchgate.net
Predicted ¹H NMR Spectral Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |
| -OCH₂CH₃ | 4.1 - 4.3 | Quartet | 2H |
| Ring CH₂ (adjacent to C=C) | 2.4 - 2.6 | Triplet | 2H |
| Ring CH₂ (adjacent to C=C) | 2.4 - 2.6 | Triplet | 2H |
| Ring CH₂ (beta to C=C) | 1.8 - 2.0 | Quintet | 2H |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet | 3H |
Predicted ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | 170 - 175 |
| C=C (C-1) | 145 - 150 |
| C=C (C-2) | 130 - 135 |
| -OCH₂CH₃ | 60 - 65 |
| Ring CH₂ (adjacent to C=C) | 30 - 35 |
| Ring CH₂ (adjacent to C=C) | 30 - 35 |
| Ring CH₂ (beta to C=C) | 20 - 25 |
| -OCH₂CH₃ | 14 - 16 |
Mass Spectrometry (MS) for the Identification of Intermediates and Reaction Outcomes
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides structural information through the analysis of fragmentation patterns. chemguide.co.uk In the context of reactions involving "this compound," MS is invaluable for identifying transient intermediates and confirming the identity of final products.
Upon ionization in the mass spectrometer, the molecular ion (M⁺) of "this compound" would be generated. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH). libretexts.org For esters, cleavage of the C-O bond is a typical fragmentation route.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition with high accuracy. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas.
Plausible Fragmentation Pattern of this compound in Mass Spectrometry:
| Fragment | m/z (mass-to-charge ratio) | Plausible Neutral Loss |
| [M]⁺ | 156 | - |
| [M - H₂O]⁺ | 138 | H₂O |
| [M - C₂H₅]⁺ | 127 | C₂H₅• |
| [M - OC₂H₅]⁺ | 111 | •OC₂H₅ |
| [M - COOH]⁺ | 111 | •COOH |
| [M - C₂H₄O]⁺ | 112 | C₂H₄O |
Chromatographic-Spectroscopic Coupling Techniques for Complex Mixture Analysis
Chemical reactions often yield a mixture of products, including the desired compound, byproducts, and unreacted starting materials. The separation and identification of these components are crucial for reaction optimization and understanding reaction mechanisms. Coupling a separation technique like gas chromatography (GC) or liquid chromatography (LC) with a spectroscopic detector, most commonly a mass spectrometer (GC-MS or LC-MS), provides a powerful tool for the analysis of such complex mixtures. researchgate.net
In GC-MS, the volatile components of a reaction mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification of each component in the mixture.
For less volatile or thermally sensitive compounds that may be formed in reactions with "this compound," LC-MS is the preferred method. In LC-MS, the separation is based on the partitioning of the components between a liquid mobile phase and a solid stationary phase. The eluting components are then introduced into the mass spectrometer for detection and identification.
The data obtained from these hyphenated techniques provide a comprehensive picture of the reaction outcome, enabling the quantification of products and the identification of even minor byproducts, which can offer significant insights into the reaction mechanism.
Future Directions and Emerging Research Avenues for 2 Ethoxy 1 Cyclopentene 1 Carboxylic Acid
Exploration of Undiscovered Reactivity Profiles and Novel Synthetic Transformations
The reactivity of 2-Ethoxy-1-cyclopentene-1-carboxylic acid is dictated by the interplay of its enol ether, carboxylic acid, and alkene functionalities. Future research is poised to uncover novel transformations that leverage the unique electronic and steric properties of this arrangement.
The enol ether component is a key site for electrophilic attack and cycloaddition reactions. While classical reactions of enol ethers are well-established, there is an opportunity to explore their participation in more complex, cascade reactions. For instance, iron-catalyzed dicarbofunctionalization, a method successfully applied to other enol silyl (B83357) ethers, could be adapted to introduce two new carbon-carbon bonds across the double bond in a single step. nih.govrsc.orgrsc.org This would provide rapid access to highly substituted cyclopentane (B165970) derivatives.
The carboxylic acid group offers a handle for a variety of transformations. Beyond standard esterification and amidation, its potential in radical chemistry is a burgeoning field. Metallaphotoredox catalysis, for example, could enable decarboxylative functionalization, where the carboxylic acid is replaced with other chemical moieties, such as alkyl, aryl, or trifluoromethyl groups. princeton.eduprinceton.edu This approach would allow for the late-stage diversification of cyclopentene (B43876) scaffolds derived from the title compound. Furthermore, photoredox-catalyzed methods could facilitate the synthesis of functionalized cyclopropanes from carboxylic acids, suggesting a pathway to novel bicyclic structures. nih.govresearchgate.net
The cyclopentene ring itself can participate in various pericyclic reactions and metal-catalyzed processes. Future work could investigate its role in intramolecular reactions, where the carboxylic acid or ethoxy group directs the stereochemical outcome of transformations on the ring. The development of domino reactions, initiated by one functional group and terminating with another, would be a powerful strategy for building molecular complexity in a highly efficient manner.
Table 1: Potential Novel Synthetic Transformations
| Reaction Type | Functional Group Involved | Potential Outcome | Relevant Analogy |
|---|---|---|---|
| Catalytic Dicarbofunctionalization | Enol Ether | Introduction of two new C-C bonds | Iron-catalyzed reactions of enol silyl ethers nih.govrsc.orgrsc.org |
| Decarboxylative Functionalization | Carboxylic Acid | Replacement of COOH with other groups | Metallaphotoredox catalysis on carboxylic acids princeton.eduprinceton.edu |
| Radical Addition-Polar Cyclization | Carboxylic Acid / Alkene | Formation of bicyclic cyclopropane (B1198618) structures | Photoredox-catalyzed reactions of carboxylic acids nih.govresearchgate.net |
| Intramolecular Domino Reactions | All | Rapid construction of complex polycyclic systems | General principles of cascade reactions |
Development of Stereoselective Synthetic Methodologies Involving the Compound
The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Developing stereoselective methods to synthesize enantiomerically pure derivatives of this compound, or to use it as a chiral building block, represents a significant research avenue.
Asymmetric synthesis of functionalized cyclopentenes has been achieved through various catalytic methods, which could be adapted for the title compound. For example, catalytic asymmetric [3+2] cycloaddition reactions using chiral phosphepine catalysts have been successful in generating highly functionalized cyclopentenes with excellent stereocontrol. nih.gov This approach could potentially be used to construct the cyclopentene ring of the target molecule with defined stereocenters. Similarly, rhodium-catalyzed asymmetric [3+2] cycloadditions have been shown to produce cyclopentenecarboxylates with high enantiomeric excess and control of relative stereochemistry. acs.org
Another promising strategy is the stereoselective reductive cyclization of acyclic precursors. Nickel-catalyzed intramolecular reductive cyclization of 1,6-alkynones has been demonstrated to produce multi-substituted functionalized cyclopentanes bearing chiral quaternary stereocenters with high yield and enantioselectivity. researchgate.net A similar strategy could be envisioned for the asymmetric synthesis of substituted this compound derivatives.
Furthermore, existing stereogenic centers within a molecule can direct the stereochemical outcome of subsequent reactions. If a chiral version of this compound were available, its stereocenter could influence the facial selectivity of reactions on the double bond or at the carboxylic acid group. For instance, substrate-controlled Mizoroki-Heck reactions have been used for the stereoselective synthesis of other cyclopentene derivatives. nih.govacs.org
Table 2: Potential Stereoselective Synthetic Approaches
| Methodology | Key Features | Potential Application |
|---|---|---|
| Asymmetric [3+2] Cycloaddition | Use of chiral phosphepine or rhodium catalysts | Enantioselective construction of the cyclopentene ring nih.govacs.org |
| Ni-Catalyzed Reductive Cyclization | Creation of chiral quaternary centers | Synthesis of highly substituted chiral cyclopentane precursors researchgate.net |
| Substrate-Controlled Reactions | Existing stereocenter directs subsequent transformations | Diastereoselective functionalization of a chiral cyclopentene ring nih.govacs.org |
Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of new catalysts is crucial for unlocking novel reactivity and improving the efficiency and selectivity of chemical transformations. For a molecule with multiple functional groups like this compound, there is a significant opportunity to design catalysts that can interact with specific parts of the molecule or even with multiple functionalities simultaneously.
Bifunctional catalysts, which possess both a Lewis acidic and a Lewis basic site, could be particularly effective. The Lewis acidic site could activate the enol ether for nucleophilic attack, while the Lewis basic site could interact with the carboxylic acid, potentially facilitating decarboxylation or directing other transformations. A cooperative cobalt-based catalytic system with a boron-centric ligand has been developed for the stereoselective synthesis of (Z)-silyl enol ethers, demonstrating the power of cooperative catalysis. acs.org
Transition metal catalysis offers a broad playground for innovation. Rhodium(III)-catalyzed C-H functionalization has been used for the α-arylation of silyl enol ethers, suggesting that similar strategies could be developed to directly functionalize the C-H bonds of the cyclopentene ring in the title compound. nsf.gov The design of ligands that can control the regioselectivity and stereoselectivity of such C-H activation reactions would be a key area of research.
Furthermore, the development of catalytic systems for the selective hydrogenation of the double bond without affecting the carboxylic acid, or vice versa, would be highly valuable. While catalysts for the hydrogenation of carboxylic acids exist, achieving chemoselectivity in the presence of an alkene can be challenging. mdpi.comdoi.org Novel heterogeneous or homogeneous catalysts could be designed to achieve this selectivity.
Table 3: Potential Novel Catalytic Systems
| Catalyst Type | Mode of Action | Potential Application |
|---|---|---|
| Bifunctional Catalysts | Simultaneous activation of multiple functional groups | Controlled cascade reactions and enhanced selectivity |
| Cooperative Catalysis | Synergistic action of multiple catalytic species | Overcoming challenging transformations acs.org |
| C-H Activation Catalysts | Direct functionalization of C-H bonds | Late-stage modification of the cyclopentene scaffold nsf.gov |
| Chemoselective Hydrogenation Catalysts | Selective reduction of one functional group in the presence of another | Controlled synthesis of saturated or unsaturated derivatives mdpi.comdoi.org |
Potential for Integration into Advanced Materials Chemistry and Specialized Chemical Applications
The unique combination of a polymerizable alkene (the double bond within the cyclopentene ring) and a functional carboxylic acid group makes this compound an intriguing monomer for the synthesis of advanced materials.
The cyclopentene moiety can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with the ethoxy and carboxylic acid groups as pendant functionalities along the polymer backbone. These functional groups could impart unique properties to the resulting polymer. For example, the carboxylic acid groups could render the polymer pH-responsive, making it suitable for applications in drug delivery or as a "smart" material that changes its properties in response to environmental stimuli. This is analogous to the development of responsive polyesters with alkene and carboxylic acid side-groups for tissue engineering applications. researchgate.net
The presence of both alkene and carboxylic acid functionalities also opens up possibilities for creating cross-linked materials. The alkene groups could be used for cross-linking through various chemistries, such as free-radical polymerization or thiol-ene click reactions, to form stable hydrogels or polymer films. researchgate.net The properties of these materials could be tuned by controlling the degree of cross-linking and the density of the functional groups.
Beyond materials science, this compound can serve as a valuable building block for the synthesis of specialized chemicals. The cyclopentane ring is a common motif in many biologically active natural products and pharmaceuticals. nih.gov The ability to introduce functionality stereoselectively onto the cyclopentene ring, as discussed in section 7.2, could enable the synthesis of novel analogs of existing drugs or entirely new classes of bioactive molecules. The compound could also find use in the synthesis of fragrances and agrochemicals, where cyclopentane derivatives are also prevalent.
Table 4: Potential Applications in Materials and Specialized Chemicals
| Application Area | Key Feature of the Compound | Potential Outcome |
|---|---|---|
| Polymer Chemistry | Polymerizable alkene and functional side groups | pH-responsive polymers, functional hydrogels researchgate.net |
| Materials Science | Cross-linking capabilities | Tunable polymer films and coatings researchgate.net |
| Medicinal Chemistry | Cyclopentane scaffold | Synthesis of novel bioactive molecules and drug analogs nih.gov |
| Agrochemicals & Fragrances | Versatile chemical intermediate | Access to new pesticides, herbicides, and fragrance components |
Q & A
Q. What synthetic strategies are recommended for preparing 2-Ethoxy-1-cyclopentene-1-carboxylic Acid?
Methodological Answer:
- Stepwise Functionalization: Begin with cyclopentene derivatives (e.g., 1-cyclopentene-1-carboxaldehyde) as precursors. Introduce the ethoxy group via nucleophilic substitution or etherification, followed by oxidation of the aldehyde to a carboxylic acid .
- Key Considerations: Use low-boiling solvents (e.g., ether/pentane) to minimize co-evaporation losses during purification . Quantify intermediates via ¹H NMR with internal standards (e.g., 1,4-dioxane) .
- Challenges: Optimize reaction temperatures and stoichiometry to avoid side reactions (e.g., cyclopentene ring opening).
Q. How can the stability of this compound be evaluated under laboratory conditions?
Methodological Answer:
- Storage Stability: Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Monitor degradation via HPLC or TLC over time .
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Cross-reference with analogs like spirocyclic carboxylic acids, which are stable under recommended storage conditions .
- Reactivity Screening: Test compatibility with common reagents (e.g., bases, oxidants) to identify hazardous incompatibilities .
Q. What analytical techniques are suitable for characterizing structural purity?
Methodological Answer:
- Spectroscopy: Use ¹H/¹³C NMR to confirm the cyclopentene ring geometry and ethoxy group placement. Compare chemical shifts with literature data for cyclopentene-carboxylic acid derivatives .
- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity. Validate against reference standards if available .
- Mass Spectrometry: HRMS (ESI+) can verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Use software (e.g., Gaussian) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
- Reaction Pathway Simulation: Compare energy barriers for potential reactions (e.g., Diels-Alder cycloadditions) using transition-state modeling .
- Validation: Correlate computational results with experimental kinetics (e.g., rate constants for esterification or decarboxylation) .
Q. How to resolve contradictions between experimental and theoretical data for this compound?
Methodological Answer:
- Replication: Repeat syntheses under varied conditions (solvents, catalysts) to identify yield discrepancies, as seen in cyclopentene-carboxaldehyde oxidation .
- Error Analysis: Use statistical tools (e.g., ANOVA) to assess variability in spectroscopic or chromatographic data .
- Literature Cross-Check: Compare results with structurally similar compounds (e.g., cyclohexene-carboxylic acids) to isolate unique cyclopentene ring effects .
Q. What environmental fate studies are applicable to assess its degradation pathways?
Methodological Answer:
- Photodegradation: Expose to UV light in aqueous solutions and analyze by LC-MS/MS for breakdown products (e.g., cyclopentene diols or ketones) .
- Biodegradation Screening: Use microbial consortia from soil/water samples to track mineralization via ¹⁴C-labeling or CO₂ evolution assays .
- Surface Reactivity: Study adsorption on indoor/outdoor surfaces (e.g., silica, cellulose) using microspectroscopic imaging to assess persistence .
Q. How to design derivatives for enhanced bioactivity while retaining the cyclopentene core?
Methodological Answer:
- Structure-Activity Relationships (SAR): Modify the ethoxy group (e.g., replace with amino or halogen substituents) and test for cytotoxicity using in vitro assays (e.g., MTT) .
- Stereochemical Control: Use chiral catalysts to synthesize enantiomers and compare bioactivity, as demonstrated in amino-cyclopentane-carboxylic acid derivatives .
- Hybrid Molecules: Conjugate with peptide sequences to improve membrane permeability, leveraging cyclopentene’s rigidity .
Data Contradiction and Validation
Q. How should researchers address missing physicochemical data (e.g., logP, pKa) for this compound?
Methodological Answer:
- In Silico Prediction: Use tools like ACD/Labs Percepta to estimate logP, pKa, and solubility based on analogous cyclopentene-carboxylic acids .
- Experimental Determination: Measure pKa via potentiometric titration in aqueous/organic solvent mixtures. Determine logP using shake-flask methods with octanol/water partitioning .
- Cross-Validation: Compare predicted vs. experimental data for structurally related compounds (e.g., cyclohexene derivatives) to assess model accuracy .
Tables for Key Methodological Reference
Note to Researchers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
